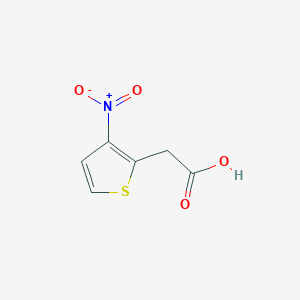

2-(3-Nitrothiophen-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitrothiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a nitro group at the third position and an acetic acid moiety at the second position of the thiophene ring makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrothiophen-2-yl)acetic acid typically involves the nitration of thiophene derivatives followed by the introduction of the acetic acid moiety. One common method includes the nitration of 2-thiophenecarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position. The reaction is carried out under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Nitrothiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Condensation: The acetic acid moiety can participate in condensation reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Condensation: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.

Major Products Formed

Reduction: 2-(3-Aminothiophen-2-yl)acetic acid.

Substitution: Halogenated derivatives of this compound.

Condensation: Esters and amides of this compound.

Wissenschaftliche Forschungsanwendungen

2-(3-Nitrothiophen-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 2-(3-Nitrothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Nitrophenyl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

2-(3-Nitrobenzyl)acetic acid: Contains a benzyl group instead of a thiophene ring.

2-(3-Nitrofuryl)acetic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

2-(3-Nitrothiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan rings. The sulfur atom in the thiophene ring can participate in additional interactions, making this compound particularly interesting for applications in material science and organic electronics.

Biologische Aktivität

2-(3-Nitrothiophen-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, mechanisms of action, and various biological activities supported by recent studies.

The compound can be synthesized through various methods, often involving the functionalization of thiophene derivatives. Notably, the nitro group present in the molecule plays a crucial role in its biological activity. The general reaction pathways include:

- Oxidation : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : Electrophilic aromatic substitution can occur on the thiophene ring.

- Condensation : The acetic acid moiety can participate in condensation reactions to form esters or amides.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may interact with enzymes, altering their activity.

- Cellular Components : The reduction of the nitro group forms reactive intermediates that can interact with cellular components, thereby affecting cellular processes.

- Hydrogen Bonding : The acetic acid portion can engage in hydrogen bonding and electrostatic interactions, influencing binding affinities to molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against drug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 4.0 µg/mL depending on the strain type .

Table 1: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | MIC (µg/mL) | Biofilm Disruption |

|---|---|---|

| Pan-susceptible S. aureus | 0.5 - 2.0 | Significant loss |

| Vancomycin-resistant S. aureus | 4.0 | Moderate loss |

| Methicillin-resistant S. aureus | 1.0 - 16.0 | Significant loss |

This compound's ability to disrupt biofilm integrity suggests its potential for treating chronic infections where biofilms are prevalent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory activities. Thiophene derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for further research in inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Resistance : A study published in Nature explored nitrothiophene carboxamide derivatives, which share structural similarities with this compound. These derivatives were shown to possess potent antibacterial properties against Gram-negative bacteria by requiring activation through bacterial nitroreductases .

- In Vitro Testing : In vitro assays demonstrated that compounds derived from thiophene exhibited a spectrum of activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing biological efficacy .

- Pharmacological Characterization : In silico studies have been conducted to assess the absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles of related compounds, indicating favorable pharmacokinetic properties that could support their development as therapeutic agents .

Eigenschaften

IUPAC Name |

2-(3-nitrothiophen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWOHFUULDINMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.